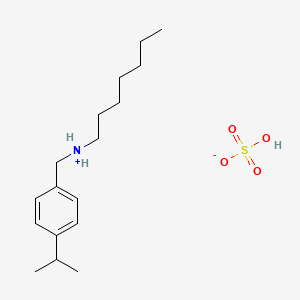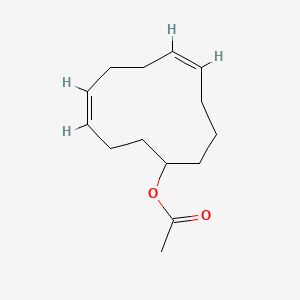
Cyclododeca-4,8-dien-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclododeca-4,8-dien-1-yl acetate is an organic compound with the molecular formula C14H22O2 It is a derivative of cyclododecatriene, where the acetate group is attached to the cyclododeca-4,8-diene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclododeca-4,8-dien-1-yl acetate can be synthesized through several methods. One common method involves the reaction of cyclododecatriene with acetic anhydride under suitable reaction conditions. This reaction typically occurs in an inert solvent, at an appropriate temperature and reaction time, often requiring the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclododeca-4,8-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododeca-4,8-dien-1-one.
Reduction: Reduction reactions can convert it to cyclododeca-4,8-dien-1-ol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols, and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Cyclododeca-4,8-dien-1-one.
Reduction: Cyclododeca-4,8-dien-1-ol.
Substitution: Various substituted cyclododeca-4,8-dien-1-yl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclododeca-4,8-dien-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclododeca-4,8-dien-1-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can participate in various biochemical processes. The diene structure allows for potential interactions with enzymes and receptors involved in lipid metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododeca-4,8-dien-1-one: Similar structure but with a ketone group instead of an acetate group.
Cyclododeca-4,8-dien-1-ol: Similar structure but with a hydroxyl group instead of an acetate group.
Uniqueness
The presence of the acetate group allows for specific reactions and interactions that are not possible with the ketone or hydroxyl derivatives .
Propriétés
Numéro CAS |
67923-54-0 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
[(4Z,8Z)-cyclododeca-4,8-dien-1-yl] acetate |
InChI |
InChI=1S/C14H22O2/c1-13(15)16-14-11-9-7-5-3-2-4-6-8-10-12-14/h3,5-6,8,14H,2,4,7,9-12H2,1H3/b5-3-,8-6- |
Clé InChI |
SNNVDGLEOWNXND-NIOMPZRHSA-N |
SMILES isomérique |
CC(=O)OC1CCC/C=C\CC/C=C\CC1 |
SMILES canonique |
CC(=O)OC1CCCC=CCCC=CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride](/img/structure/B13773171.png)

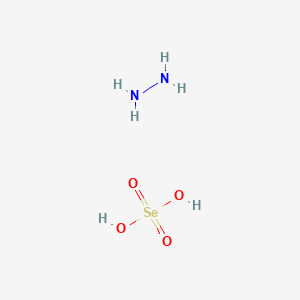
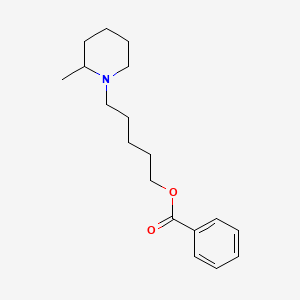
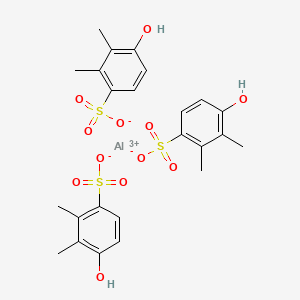

![1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride](/img/structure/B13773200.png)
![2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B13773215.png)
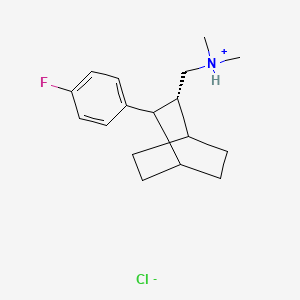
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
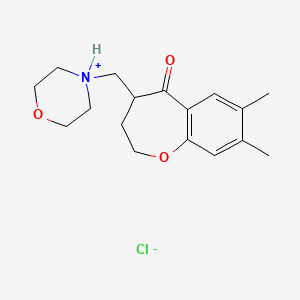
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)

